t-Boc-aminocaproicnitrilotriacetic Acid
CAS No.: 1039123-88-0
VCID: VC0014593
Molecular Formula: C21H37N3O9
Molecular Weight: 475.5 g/mol
* For research use only. Not for human or veterinary use.
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Description | The compound "t-Boc-aminocaproicnitrilotriacetic Acid" does not appear to be widely documented in the provided search results. However, understanding its potential structure and properties can be inferred from the components of its name. The "t-Boc" refers to the tert-butyloxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines . Amines can be protected by adding the BOC group under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base like sodium hydroxide . This protection is valuable because the resulting carbamate derivatives do not behave as amines, which allows subsequent chemical transformations that would otherwise be incompatible with the amine functional group . The Boc group can later be removed using moderately strong acids, serving as a temporary protective measure, such as in solid-phase peptide synthesis . Aminocaproic acid, also known as 6-aminohexanoic acid, is an amino acid derivative and a potent inhibitor of fibrinolysis, similar in structure to lysine . Nitrilotriacetic acid (NTA) is a complexing agent used to bind metal ions . Therefore, "t-Boc-aminocaproicnitrilotriacetic Acid" likely refers to a molecule where aminocaproic acid is linked to nitrilotriacetic acid, with the amine group on the aminocaproic acid protected by a t-Boc group. The purpose of such a compound might be to utilize the metal-chelating properties of NTA while controlling the reactivity of the amine group on the aminocaproic acid through the Boc protecting group . Di-tert-butyl dicarbonate is a reagent widely used in organic synthesis and is commonly referred to as Boc anhydride . It is used to introduce the tert-butoxycarbonyl (Boc) group to amines, forming N-tert-butoxycarbonyl derivatives . These derivatives are unreactive to most bases and nucleophiles, making the Boc group a valuable protecting group . Another similar compound is the fluorenylmethyloxycarbonyl group (Fmoc), which can be used as an orthogonal protecting group in conjunction with Boc . |
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CAS No. | 1039123-88-0 |
Product Name | t-Boc-aminocaproicnitrilotriacetic Acid |
Molecular Formula | C21H37N3O9 |
Molecular Weight | 475.5 g/mol |
IUPAC Name | 2-[bis(carboxymethyl)amino]-6-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoylamino]hexanoic acid |
Standard InChI | InChI=1S/C21H37N3O9/c1-21(2,3)33-20(32)23-12-7-4-5-10-16(25)22-11-8-6-9-15(19(30)31)24(13-17(26)27)14-18(28)29/h15H,4-14H2,1-3H3,(H,22,25)(H,23,32)(H,26,27)(H,28,29)(H,30,31) |
Standard InChIKey | LBCVPQNRDSBAQA-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O |
Synonyms | t-Boc-AC-NTA |
PubChem Compound | 3661073 |
Last Modified | Sep 16 2023 |
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